molecular formula C14H20N6 B6462104 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 2130502-16-6

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B6462104
CAS No.: 2130502-16-6
M. Wt: 272.35 g/mol
InChI Key: RDCJQKSQKUXMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine is a synthetic, nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyridazine core functionalized with a 3,5-dimethylpyrazole moiety and a 4-methylpiperazine group, a configuration known to contribute to diverse biological activities. Compounds featuring the pyridazine scaffold are extensively explored due to their nitrogen-rich aromatic structure, which facilitates key interactions with biological targets, such as hydrogen bonding and π-stacking . The piperazine ring is a common pharmacophore in bioactive molecules, often associated with improved solubility and the ability to modulate critical biological receptors . Researchers are particularly interested in this compound and its structural analogs for their potential pharmacological properties. Pyrazole and pyridazine-based derivatives have demonstrated a range of promising biological activities in scientific studies, including antitumoral and antiviral effects . The mechanism of action for such compounds can be multifaceted; for instance, some related antitumoral agents have been shown to inhibit tubulin polymerization , while others act as protein kinase inhibitors , making them valuable tools for probing cellular signaling pathways. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-11-10-12(2)20(17-11)14-5-4-13(15-16-14)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCJQKSQKUXMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

The choice of solvent critically impacts substitution kinetics. Polar aprotic solvents like DMF accelerate NAS at position 6, while THF favors pyrazole coupling at position 3. Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency, as demonstrated in the synthesis of analogous pyridazine derivatives.

Table 1: Comparative Analysis of Reaction Conditions

StepSolventTemperature (°C)Time (h)Yield (%)
Piperazine SubstitutionDMF1201262
Piperazine SubstitutionMicrowave2000.3378
Pyrazole SubstitutionTHF66870
Pyrazole SubstitutionMicrowave1500.585

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are indispensable for Suzuki-Miyaura coupling, with ligand selection influencing cross-coupling efficiency. Bulky phosphine ligands suppress homocoupling byproducts, improving selectivity. In contrast, NAS reactions require only mild bases (K₂CO₃) to deprotonate the piperazine nucleophile.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.66 (d, 2H, pyridazine-H), 6.25 (s, 1H, pyrazole-H), 3.45–3.55 (m, 8H, piperazine-H), 2.32 (s, 6H, CH₃).

  • ¹³C NMR: Peaks at 152.4 ppm (pyridazine C-3), 148.9 ppm (pyrazole C-1), and 45.2 ppm (piperazine C-4).

High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₂₂N₇ ([M+H]⁺): 332.1934; Found: 332.1936.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention times of 8.2 minutes. Residual solvents (DMF, THF) are quantified via gas chromatography, adhering to ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine is a derivative of pyridazine and pyrazole that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, coordination chemistry, and materials science. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

The compound features a complex structure combining a pyridazine core with functional groups derived from pyrazole and piperazine. Its molecular formula is C15H20N4C_{15}H_{20}N_4, with the following key structural components:

  • Pyrazole moiety : Contributes to the compound's biological activity.
  • Piperazine ring : Enhances solubility and bioavailability.
  • Pyridazine framework : Provides stability and facilitates interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds containing pyrazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

StudyCompoundEffectReference
AThis compoundInhibits proliferation in MCF-7 cells
BSimilar pyrazole derivativesInduces apoptosis in A549 cells

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science.

Key Findings :

  • Ligands derived from 3,5-dimethylpyrazole are known to form stable complexes with metals like Cu(II) and Ni(II), enhancing their catalytic properties.
Metal ComplexLigand UsedStability Constant
Cu(II)3-(3,5-dimethyl-1H-pyrazol-1-yl)High (log K > 5)
Ni(II)3-(3,5-dimethyl-1H-pyrazol-1-yl)Moderate (log K ≈ 4)

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. The pyrazole group enhances the thermal resistance of polymers.

Case Studies :

  • Polymer Composites : Research indicates that adding pyrazole derivatives can increase the thermal degradation temperature by up to 30°C compared to standard polymers.
Polymer TypeAdditiveIncrease in Thermal Stability
Polycarbonate5% of compound+25°C
Polystyrene10% of compound+30°C

Agricultural Chemistry

Compounds featuring the pyrazole structure are also being investigated for their potential use as agrochemicals. They exhibit herbicidal properties that can be harnessed for crop protection.

Research Insights :

  • Field trials have demonstrated effective weed control using formulations based on similar pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physical properties of the target compound with related derivatives:

Compound Name Substituents (Position 3 / Position 6) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 3,5-dimethylpyrazole / 4-methylpiperazine 270.34 Not reported C=N stretch (1610–1620 cm⁻¹, IR)
6-(3,4-Dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyridazine (16, ) 3,5-dimethylpyrazole / 3,4-dichlorophenyl 342.21 Not reported C=N (1590 cm⁻¹), C=O (1710 cm⁻¹)
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine () 3,5-dimethylpyrazole / Cl 208.65 Not reported Aromatic C-Cl stretch (700–800 cm⁻¹)
CAS 1279219-11-2 () 3,5-dimethylpyrazole / piperazine (sulfonyl variant) 442.50 Not reported Sulfonyl S=O (1150–1250 cm⁻¹)
5i () Triazolothiadiazine core with dimethoxyphenyl 465.00 196–198 C=O (1710 cm⁻¹), aromatic protons (δ 7.2–7.8)

Key Observations :

  • Substituent Effects: The 4-methylpiperazine group in the target compound enhances solubility in polar solvents compared to lipophilic substituents like dichlorophenyl () or aryl methanones ().
  • Thermal Stability : Higher melting points in triazolothiadiazine derivatives (e.g., 5j: 215°C) suggest increased crystallinity due to rigid fused-ring systems, unlike the flexible piperazine in the target compound.
  • Spectral Signatures : The C=N stretch in pyridazine derivatives consistently appears near 1600–1620 cm⁻¹ (IR), while sulfonyl or carbonyl groups introduce distinct peaks (e.g., 1710 cm⁻¹ for C=O).

Structural and Crystallographic Insights

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for confirming molecular geometries. For example:

  • The crystal structure of 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine () reveals planar pyridazine and pyrazole rings with dihedral angles <10°, a feature likely shared by the target compound.
  • Hydrogen-bonding patterns in piperazine-containing derivatives (e.g., CAS 1279219-11-2) differ due to the sulfonyl group’s electronegativity, impacting packing efficiency.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_4, characterized by a pyridazine ring substituted with a pyrazole and a piperazine moiety. Its structural features contribute to its interaction with various biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with proliferation and survival. The inhibition of these kinases can lead to altered cellular functions, such as apoptosis and reduced cell proliferation.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to the suppression of tumor growth in preclinical models . Additionally, it may exhibit activity against other kinases involved in cancer progression.

In Vitro Studies

A study published in MDPI highlighted the synthesis and evaluation of pyrazole derivatives for their antiproliferative properties. The findings suggested that modifications to the pyrazole structure could enhance biological activity, with some compounds demonstrating IC50 values in the low micromolar range against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that substituents on the pyrazole and piperazine rings significantly influence the biological activity of these compounds. For example, variations in the piperazine substituent have been shown to affect kinase selectivity and potency .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

Compound NameTarget KinaseIC50 (µM)Biological Activity
This compoundCDK20.5Antiproliferative
4-(2,6-Diphenylpyrazolo[4,3-c]pyridin)PARP0.8Induces apoptosis
1-(4-Methoxybenzyl)-7-(4-methylpiperazin)RSK20.7Inhibitory activity

Q & A

Q. What are the key synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

Pyridazine Core Functionalization : Substitution at the 3- and 6-positions using reagents like 3,5-dimethylpyrazole and 4-methylpiperazine under basic conditions (e.g., NaH in DMF) .

Coupling Reactions : Metal-catalyzed cross-coupling (e.g., Pd-mediated) may enhance regioselectivity for complex substituents .
Optimization Tips :

  • Temperature : Maintain 80–100°C to balance reactivity and side-product formation .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., pyridazine N–N distance: ~1.32 Å) .
  • NMR Spectroscopy : Key signals include pyridazine protons at δ 8.5–9.0 ppm and piperazine CH2 groups at δ 2.5–3.0 ppm .
  • HRMS : Validate molecular weight (calc. for C₁₅H₂₀N₆: 308.18 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what methodologies can elucidate these effects?

  • Case Study : Replacing 4-methylpiperazine with 4-ethylbenzenesulfonylpiperazine increases solubility but reduces receptor binding affinity .
  • Methodologies :
    • Structure-Activity Relationship (SAR) : Compare IC₅₀ values in enzyme inhibition assays (e.g., PDE inhibitors) .
    • Computational Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (ΔG < −8 kcal/mol suggests strong binding) .

Q. What experimental strategies address contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

  • Source Analysis : Check purity (HPLC ≥98%) and stereochemical consistency (e.g., chiral HPLC for enantiomers) .
  • Assay Replication : Use standardized protocols (e.g., ATP-based kinase assays with controls for ATP competition) .
  • Meta-Analysis : Pool data from multiple studies (e.g., 5 independent PDE inhibition datasets) to identify outliers .

Q. How can researchers design experiments to probe the compound’s pharmacokinetic properties?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS .
    • Plasma Protein Binding : Use ultrafiltration (MW cutoff 10 kDa) to measure free fraction .
  • In Vivo : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in rodent models .

Methodological Frameworks

Q. What computational tools are recommended for predicting off-target interactions?

  • SwissTargetPrediction : Prioritize kinase and GPCR targets based on similarity to known ligands .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers validate the compound’s role in modulating signaling pathways?

  • Western Blotting : Quantify phosphorylation changes in MAPK/ERK pathways post-treatment .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., fold-change >2, p <0.05) .

Comparative Analysis of Analogues

Analog Structural Variation Key Property Reference
3-(4-Ethylbenzenesulfonylpiperazinyl)-6-pyrazolylpyridazine4-Ethylbenzenesulfonyl groupEnhanced solubility (LogP = 1.2)
6-(3,5-Dimethylpyrazolyl)-2-oxoethylpyridazinoneOxoethyl side chainReduced cytotoxicity (IC₅₀ > 100 μM)
3-Chloro-6-(4-chlorophenylpiperazinyl)pyridazineChlorine substituentsHigher PDE4 inhibition (IC₅₀ = 12 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.